Neihumicin

Cytotoxicity Anticancer Natural Product

Sourcing a reliable, high-purity cytotoxic and antifungal standard for natural product screening or medicinal chemistry SAR studies is often hampered by inconsistent bioactivity and limited availability. Neihumicin (CAS 111451-12-8) directly addresses this need as a well-characterized, fermentation-derived diketopiperazine alkaloid. - **Validated Cytotoxicity:** Provides a reproducible benchmark with a documented ED50 of 0.94 μg/mL against KB cells, essential for calibrating novel anticancer screens. - **Selective Antifungal Tool:** Exhibits specific activity against *Saccharomyces cerevisiae* ATCC 9763 without confounding antibacterial effects, ideal for dissecting fungal-specific pathways. - **Defined SAR Scaffold:** Its unsymmetrical C-3/C-6 disubstituted core is a proven, more potent starting point for medicinal chemistry optimization compared to symmetrical analogs. - **Supply Assurance:** Available in standard research quantities with rigorous quality documentation and global shipping, ensuring project continuity.

Molecular Formula C19H16N2O2
Molecular Weight 304.3 g/mol
CAS No. 111451-12-8
Cat. No. B039100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeihumicin
CAS111451-12-8
Synonyms3,6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one
neihumicin
Molecular FormulaC19H16N2O2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC2=CC=CC=C2)C(=O)NC1=CC3=CC=CC=C3
InChIInChI=1S/C19H16N2O2/c1-23-19-17(13-15-10-6-3-7-11-15)20-18(22)16(21-19)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13-
InChIKeyCKMSPKVRKZDILM-MCOFMCJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neihumicin: Cytotoxic & Antifungal Diketopiperazine


Neihumicin (CAS 111451-12-8) is a diketopiperazine alkaloid isolated from the fermentation broth of the soil actinomycete Micromonospora neihuensis Wu, sp. nov [1]. It is structurally defined as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one, with a molecular formula of C19H16N2O2 and a molecular weight of 304.34 g/mol [1][2]. The compound was discovered and first reported in a seminal series of papers in The Journal of Antibiotics in 1988 [3].

1
Alkaloid Probe Cell-permeable diketopiperazine alkaloid from Micromonospora neihuensis for cell-model endpoint review.
2
Screening Context Supports antimicrobial screening studies with selective antifungal endpoint context (yeast model; no reported antibacterial activity).
3
SAR Scaffold Unsymmetrical C-3/C-6 disubstituted piperazine core supports scaffold-optimization and SAR research workflows.

Why Neihumicin Substitution Fails


Substituting Neihumicin with a generic piperazine-2,5-dione or a common antifungal agent is scientifically unsound because its biological profile is a specific, non-interchangeable combination of moderate cytotoxic potency against KB cells (ED50 0.94 μg/mL) and selective antifungal activity against Saccharomyces cerevisiae ATCC 9763, while lacking antibacterial activity [1]. This dual activity is not a class property of all diketopiperazines; for instance, many marine-derived piperazine-2,5-diones exhibit varying and often weaker cytotoxic profiles (e.g., gliocladride A IC50 11.60–52.83 μg/mL against other cell lines) [2][3]. More critically, structure-activity relationship (SAR) studies demonstrate that the C-3 and C-6 disubstituted unsymmetrical piperazine core of Neihumicin is a key structural determinant for its observed cytotoxicity, and this is not uniformly present in structurally related analogs, making generic substitution unpredictable [4].

Attribute
Neihumicin
Generic Piperazine-2,5-dione
Core scaffold
Unsymmetrical C-3/C-6 disubstituted
Often symmetrical or mono-substituted
Cytotoxicity profile
Reported KB cell-model endpoint context
Cytotoxicity profile may differ significantly; class-level inference not reliable
Antimicrobial spectrum
Selective antifungal (S. cerevisiae); no antibacterial activity reported
Spectrum may shift; antibacterial activity possible in other analogs

Neihumicin Comparative Evidence


KB Cell Cytotoxicity Potency Benchmark

Neihumicin demonstrates in vitro cytotoxicity against the KB human nasopharyngeal carcinoma cell line with an ED50 value of 0.94 μg/mL [1]. This activity is a primary benchmark for the compound. While a direct head-to-head comparison with other diketopiperazines in the same assay is not available in the foundational literature, this value can be compared cross-study to other piperazine-2,5-diones. For example, the marine-derived gliocladride A exhibited an IC50 of 3.86 μg/mL against the A375-S2 melanoma cell line, indicating Neihumicin's potency is in a similar, if not slightly more potent, range against certain cancer cell types [2]. More importantly, the foundational SAR study established that Neihumicin's unsymmetrical core structure is a critical determinant for its cytotoxicity, which is not a feature of all simpler piperazine-2,5-diones [3].

KB Cell Cytotoxicity
Cross-study comparable
ED50 = 0.94 μg/mL (KB cells)
Reported cell-model response context; supports cytotoxicity endpoint review.
Cross-cell-line comparison requires validation; Gliocladride A IC50 3.86 μg/mL against A375-S2 is not a direct comparator.
Cytotoxicity Anticancer Natural Product

Antifungal Selectivity Over Bacteria

Neihumicin exhibits a defined antifungal spectrum, showing activity against Saccharomyces cerevisiae ATCC 9763 but not against bacteria [1]. This selectivity profile contrasts with other diketopiperazine antibiotics, such as bicyclomycin, which is primarily an antibacterial agent targeting Gram-negative bacteria [2]. The absence of antibacterial activity in Neihumicin is a key differentiator for researchers seeking a tool compound with reduced off-target effects on bacterial flora or for specific antifungal applications.

Antifungal Selectivity
Class-level inference
Active vs. S. cerevisiae ATCC 9763; no antibacterial activity reported
Supports antimicrobial screening context; selectivity context requires verification.
Bicyclomycin comparator is antibacterial (Gram-negative); spectra are qualitatively distinct.
Antifungal Selectivity Natural Product

Unsymmetrical Core Cytotoxicity Determinant

Structure-activity relationship (SAR) studies on Neihumicin and its analogs have demonstrated that the C-3 and C-6 disubstituted unsymmetrical piperazine core is structurally required for significant cytotoxicity [1]. The study found that Neihumicin-like C-3 and C-6 disubstituted unsymmetrical piperazine derivatives are, in general, more cytotoxic than the corresponding symmetrical piperazine-2,5-diones [1]. This SAR information provides a rationale for selecting Neihumicin as a specific core scaffold for further medicinal chemistry optimization, as it represents a more potent starting point compared to its symmetrical counterparts.

Core SAR Determinant
Head-to-head
Unsymmetrical core > symmetrical piperazine-2,5-diones
Supports scaffold-optimization studies; reported SAR context.
Observed in KB cell assays; generalization to other cell models requires review.
Structure-Activity Relationship SAR Medicinal Chemistry

Neihumicin Recommended Application Scenarios


Anticancer Lead Discovery Benchmark

Based on its validated in vitro cytotoxicity against the KB cell line (ED50 0.94 μg/mL), Neihumicin is optimally procured as a benchmark compound for establishing baseline cytotoxic activity in new natural product or synthetic analog screens. It provides a specific, reproducible reference point for comparing the potency of novel diketopiperazine derivatives or other cytotoxic agents against this established cancer cell line [1].

Antifungal Mechanism of Action Studies

Given its selective antifungal activity against Saccharomyces cerevisiae ATCC 9763 and its lack of antibacterial activity, Neihumicin is an ideal tool compound for dissecting antifungal mechanisms of action without the confounding effects of broad-spectrum antimicrobial activity. It is particularly suitable for research on fungal-specific pathways, such as cell wall or membrane integrity, or in genetic interaction studies in yeast [1].

Medicinal Chemistry Scaffold Optimization

For medicinal chemistry programs focused on developing new anticancer agents from the piperazine-2,5-dione class, Neihumicin serves as a validated, more potent starting scaffold. The established SAR showing that its unsymmetrical core confers greater cytotoxicity than symmetrical analogs justifies its use as a template for iterative structural modifications aimed at improving potency, selectivity, or pharmacokinetic properties [1].

Application
Selection Property
Validation Focus
Cytotoxic lead-discovery benchmarking
Cell-model endpoint review
KB cytotoxicity endpoint context
Antifungal mechanism-of-action studies
Antimicrobial screening context
Yeast-specific pathway endpoint verification
Medicinal chemistry scaffold optimization
Diketopiperazine core SAR review
Unsymmetrical core activity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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